N1-Mesityl-2-bromo-3,3-dimethylbutanamide
Overview
Description
“N1-Mesityl-2-bromo-3,3-dimethylbutanamide” is a chemical compound with the molecular formula C15H22BrNO . It contains a total of 40 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide (aliphatic) .
Molecular Structure Analysis
The molecular structure of “N1-Mesityl-2-bromo-3,3-dimethylbutanamide” is characterized by a total of 40 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amide (aliphatic) .Scientific Research Applications
Catalytic Applications
- A study on silica-supported copper nanoparticles prepared via surface organometallic chemistry demonstrated their efficacy in the selective hydrogenation of 2,3-dimethylbutadiene to 2,3-dimethyl-1-butene. This research highlights the potential of mesityl-containing compounds in facilitating the development of new catalysts for hydrogenation reactions (Boukebbous et al., 2017).
Organometallic Chemistry
- Direct coupling of oxazolines and N-heterocyclic carbenes resulted in a new class of C−N donor ligands, demonstrating the versatility of mesityl-imidazole derivatives in synthesizing complex organometallic structures for homogeneous catalysis (César et al., 2002).
Material Science
- The synthesis of fluorescent ethenyl- and ethynyl-dimesitylboranes functionalized with a dansyl group showcased the utility of mesityl-derived boranes in creating materials with significant solvatochromism and potential applications in organic light-emitting diodes (Wong et al., 2007).
properties
IUPAC Name |
2-bromo-3,3-dimethyl-N-(2,4,6-trimethylphenyl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c1-9-7-10(2)12(11(3)8-9)17-14(18)13(16)15(4,5)6/h7-8,13H,1-6H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQMZJDDNCOHDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C(C)(C)C)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370799 | |
Record name | N1-MESITYL-2-BROMO-3,3-DIMETHYLBUTANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Mesityl-2-bromo-3,3-dimethylbutanamide | |
CAS RN |
69959-87-1 | |
Record name | N1-MESITYL-2-BROMO-3,3-DIMETHYLBUTANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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